tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
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Overview
Description
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a chemical compound with the molecular formula C22H38N4O8. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with oxalic acid. The reaction is carried out under inert atmosphere conditions, often at low temperatures to ensure the stability of the product . The reaction may involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions while ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction could produce simpler amine compounds .
Scientific Research Applications
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its unique spiro structure.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound is similar in structure but lacks the oxalate group.
2,6-Diazaspiro[3.3]heptane dihydrochloride: Another related compound, differing in the presence of hydrochloride instead of oxalate.
Uniqueness
The presence of the oxalate group in tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRJVCJJEKXMNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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